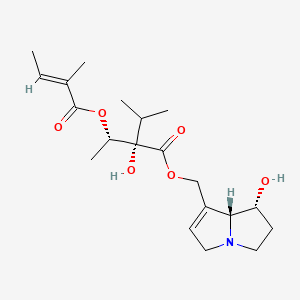
Scorpioidina
Descripción general
Descripción
Scorpioidine is a pyrrolizidine alkaloid from Myosotis scorpioides . Its free bases cause ataxia, lethargy, and death in mice . The Scorpioidine molecule contains a total of 59 bond(s) .
Synthesis Analysis
Pyrrolizidine alkaloids (PAs) like Scorpioidine are heterocyclic secondary metabolites predominantly produced by plants as defense chemicals against herbivores . The intermediates were well defined by feeding experiments, but only one enzyme involved in PA biosynthesis has been characterized so far, the homospermidine synthase catalyzing the first committed step in PA biosynthesis .Molecular Structure Analysis
The Scorpioidine molecule contains a total of 59 bond(s); 28 non-H bond(s), 4 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 2 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s) .Physical And Chemical Properties Analysis
Scorpioidine has a molecular weight of 381.47 and its formula is C20H31NO6 . It is confirmed by NMR .Aplicaciones Científicas De Investigación
Química Medicinal y Farmacología
La Scorpioidina, al igual que otras PAs, ha sido estudiada por sus propiedades farmacológicas. Se ha encontrado que exhibe una gama de actividades biológicas, incluyendo efectos antiinflamatorios y citotóxicos. En farmacología, se explora el potencial de la this compound para el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento de enfermedades hepáticas y cáncer . Sin embargo, la naturaleza dual de las PAs significa que, si bien pueden tener beneficios terapéuticos, también representan riesgos de hepatotoxicidad y carcinogenicidad, lo que requiere un estudio y aplicación cuidadosos .
Agricultura y Control de Plagas
En agricultura, se investiga el papel de la this compound en el contexto del manejo de plagas. Las PAs pueden actuar como deterrentes naturales de plagas, y la this compound podría utilizarse para desarrollar biopesticidas que ofrezcan una alternativa ecológica a los productos químicos sintéticos. Esta aplicación es particularmente relevante en la agricultura orgánica y las prácticas de agricultura sostenible .
Biotecnología
Las aplicaciones biotecnológicas de la this compound están relacionadas con sus actividades biológicas. Puede utilizarse en el desarrollo de compuestos bioactivos para diversos fines, como mejorar la producción de metabolitos secundarios en cultivos celulares de plantas o como herramienta molecular en el estudio de procesos celulares .
Ciencia de Materiales
La estructura química única de la this compound puede influir en el desarrollo de nuevos materiales con propiedades específicas. La investigación en ciencia de materiales explora cómo las PAs como la this compound pueden incorporarse a nuevos materiales para aplicaciones industriales, lo que podría conducir a la creación de nuevos tipos de polímeros o recubrimientos con características únicas .
Química Analítica
En química analítica, la this compound puede utilizarse como un estándar o compuesto de referencia en la calibración de instrumentos analíticos. Su estructura bien definida permite el desarrollo de métodos analíticos para la detección y cuantificación de compuestos similares en muestras biológicas .
Ciencia Ambiental
Las aplicaciones ambientales de la this compound están relacionadas con su ocurrencia natural y los roles ecológicos de las PAs. Los estudios pueden centrarse en el impacto de la this compound en los ecosistemas, su papel en los mecanismos de defensa de las plantas y su comportamiento en los sistemas de suelo y agua. Comprender estos aspectos puede informar las estrategias de monitoreo ambiental y conservación .
Mecanismo De Acción
Target of Action
Scorpioidine is a pyrrolizidine alkaloid
Mode of Action
It is known that its free bases cause ataxia, lethargy, and death in mice, accounting for the previously described “curare-like” action of the crude alkaloid fraction
Biochemical Pathways
Pyrrolizidine alkaloids like scorpioidine are known to be synthesized by plants as defense chemicals against herbivores . They display a wide structural diversity and occur in a vast number of species
Result of Action
As mentioned earlier, its free bases cause ataxia, lethargy, and death in mice
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Scorpioidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of Scorpioidine is with homospermidine synthase, an enzyme involved in the biosynthesis of pyrrolizidine alkaloids . This interaction is crucial for the formation of necine bases, which are essential components of these alkaloids. Additionally, Scorpioidine has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Cellular Effects
Scorpioidine affects various types of cells and cellular processes. In cancer cells, Scorpioidine has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the PI3K-Akt pathway, which is involved in cell survival and proliferation . Furthermore, Scorpioidine modulates gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Scorpioidine involves several key interactions at the molecular level. Scorpioidine binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, Scorpioidine has been shown to inhibit DNA methyltransferase 1, an enzyme involved in DNA methylation, thereby affecting gene expression . Additionally, Scorpioidine can activate or inhibit various signaling pathways, leading to changes in cellular responses. These interactions contribute to the compound’s therapeutic effects, such as its anticancer and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Scorpioidine can change over time. Studies have shown that Scorpioidine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have also indicated that Scorpioidine can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Scorpioidine vary with different dosages in animal models. At low doses, Scorpioidine has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, Scorpioidine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Scorpioidine is involved in several metabolic pathways, including the biosynthesis of pyrrolizidine alkaloids . It interacts with enzymes such as homospermidine synthase, which catalyzes the first committed step in the biosynthesis of these alkaloids. Additionally, Scorpioidine can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. These interactions contribute to the compound’s overall biochemical and therapeutic properties.
Transport and Distribution
Scorpioidine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within different cellular compartments . The distribution of Scorpioidine is influenced by factors such as blood perfusion, tissue binding, and regional pH. These factors determine the localization and accumulation of Scorpioidine in specific tissues, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of Scorpioidine plays a crucial role in its activity and function. Scorpioidine can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Scorpioidine has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. The specific localization of Scorpioidine within the cell can influence its activity and contribute to its therapeutic properties.
Propiedades
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[(1S)-1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-14(5)20(25,12(2)3)19(24)26-11-15-7-9-21-10-8-16(22)17(15)21/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+/t14-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYWDZKXDBKDDT-SMLWLWDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C)C(C(C)C)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H](C)[C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230303 | |
| Record name | Scorpioidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80405-18-1 | |
| Record name | Scorpioidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080405181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scorpioidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


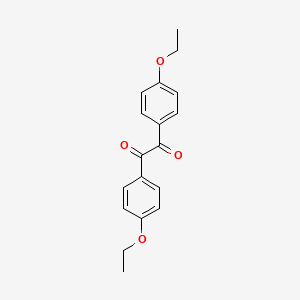
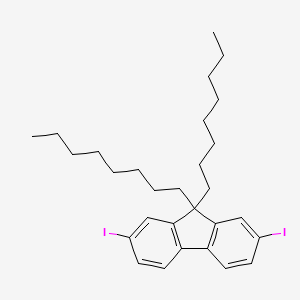
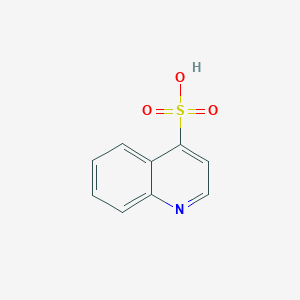
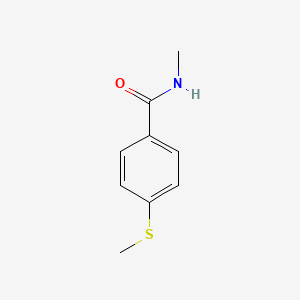
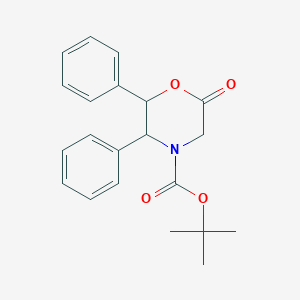



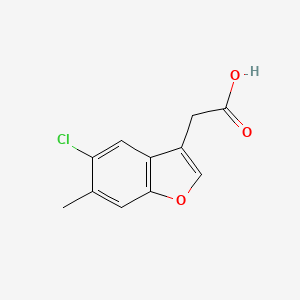
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1609123.png)


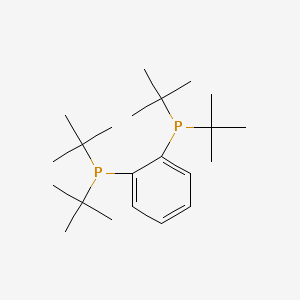
![2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene](/img/structure/B1609130.png)
